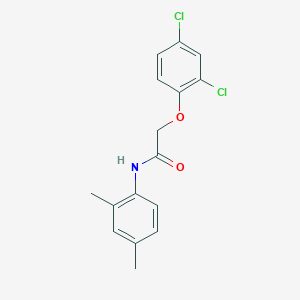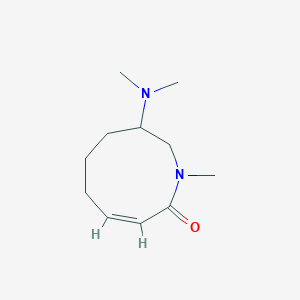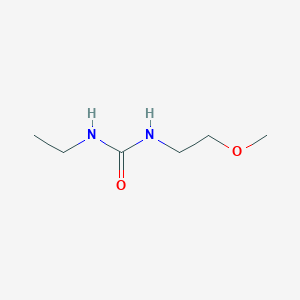
3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one est un composé organique de formule moléculaire C11H16O. Il s'agit d'un dérivé de cyclopenténone avec une chaîne latérale butényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la cyclopentanone et l'isobutène.
Conditions réactionnelles : La réaction est effectuée en milieu acide pour faciliter l'alkylation de la cyclopentanone par l'isobutène, formant le produit souhaité.
Purification : Le produit est ensuite purifié à l'aide de techniques standard telles que la distillation ou la chromatographie pour obtenir le composé pur.
Méthodes de production industrielle
La production industrielle de 3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où la chaîne latérale butényle peut être remplacée par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les nucléophiles tels que les halogénures ou les amines peuvent être utilisés en milieu basique ou acide pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, comme le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de 3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec les nucléophiles dans les systèmes biologiques. Cette interaction peut moduler diverses voies biochimiques, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(1,1-Diméthyl-3-butényl)cyclopentanone : Un composé similaire avec un noyau cyclopentanone au lieu de cyclopenténone.
(1,1-Diméthyl-3-butényl)benzène : Un composé avec un cycle benzénique au lieu d'un cycle cyclopenténone.
Unicité
3-(1,1-Diméthyl-3-butényl)-2-cyclopentén-1-one est unique en raison de son noyau cyclopenténone, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-(2-methylpent-4-en-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-4-7-11(2,3)9-5-6-10(12)8-9/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
YPBUXMQTCOWCNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)C1=CC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
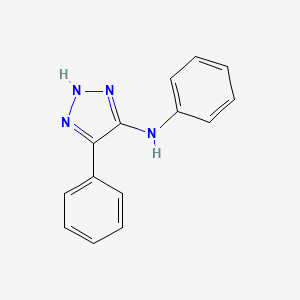

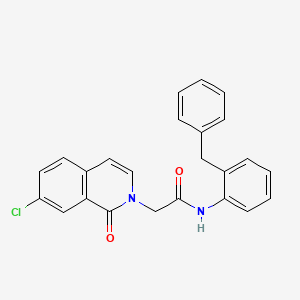
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)


